N-methyl-N-phenyl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide

Description

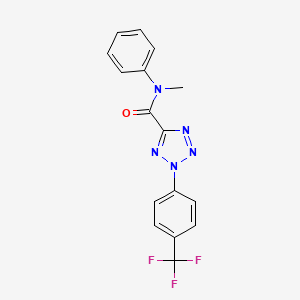

The compound N-methyl-N-phenyl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide features a tetrazole core (a five-membered ring with four nitrogen atoms) substituted at position 2 with a 4-(trifluoromethyl)phenyl group and at position 5 with a carboxamide moiety (N-methyl-N-phenyl). Key structural attributes include:

- Trifluoromethyl group: Enhances lipophilicity and resistance to oxidative metabolism, improving pharmacokinetic properties .

This compound’s structural features align with trends in medicinal and agrochemical design, where trifluoromethyl groups and heterocyclic cores are leveraged for optimized activity.

Properties

IUPAC Name |

N-methyl-N-phenyl-2-[4-(trifluoromethyl)phenyl]tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3N5O/c1-23(12-5-3-2-4-6-12)15(25)14-20-22-24(21-14)13-9-7-11(8-10-13)16(17,18)19/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJWOMCPVDZJUDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-phenyl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of N-methyl-N-phenyl-2-(4-(trifluoromethyl)phenyl)benzamide with sodium azide under acidic conditions to form the tetrazole ring. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the tetrazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-phenyl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenyl ring or the tetrazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted tetrazoles or phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of tetrazole derivatives, including N-methyl-N-phenyl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide, as anticancer agents. The compound exhibits activity against various cancer cell lines, with mechanisms potentially involving inhibition of tubulin polymerization and modulation of apoptosis pathways.

Case Study:

A study demonstrated that derivatives with trifluoromethyl substitutions showed enhanced efficacy against colon carcinoma cells. The incorporation of trifluoromethyl groups is believed to increase lipophilicity, enhancing cellular uptake and bioavailability .

1.2 Anticonvulsant Properties

The compound has also been investigated for its anticonvulsant properties. Research indicates that tetrazole derivatives can modulate neurotransmitter systems, providing a therapeutic avenue for epilepsy management.

Case Study:

In animal models, specific derivatives demonstrated significant protection against seizures induced by pentylenetetrazol (PTZ), with effective doses lower than standard anticonvulsants like ethosuximide. The structure-activity relationship (SAR) analysis suggests that modifications in the phenyl ring contribute to enhanced activity .

Material Science Applications

2.1 Coordination Chemistry

The unique structure of this compound allows it to act as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals opens avenues for developing novel materials with specific electronic properties.

Data Table: Coordination Complexes

| Metal Ion | Complex Stability | Applications |

|---|---|---|

| Cu(II) | High | Catalysis |

| Zn(II) | Moderate | Sensor Technology |

| Ni(II) | High | Magnetic Materials |

Agricultural Applications

3.1 Pesticidal Activity

Emerging research indicates that tetrazole compounds can exhibit pesticidal properties, making them candidates for developing new agrochemicals.

Case Study:

Field trials have shown that certain derivatives can effectively control pest populations while being less toxic to beneficial insects compared to conventional pesticides. The mechanism is thought to involve disruption of pest metabolic pathways .

Conclusion and Future Directions

This compound demonstrates versatile applications across medicinal chemistry, material science, and agriculture. Continued research into its pharmacological properties and potential as a ligand in coordination chemistry may yield significant advancements in drug development and materials innovation.

Future studies should focus on optimizing the synthesis of this compound and exploring its full range of biological activities, particularly through advanced computational modeling and high-throughput screening methods.

Mechanism of Action

The mechanism of action of N-methyl-N-phenyl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The tetrazole ring can form hydrogen bonds with amino acid residues in proteins, leading to inhibition or activation of enzymatic activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed analysis of the target compound compared to analogs from literature, focusing on structural features, synthesis, and biological activity.

Structural and Functional Group Comparisons

Table 1: Key Structural and Functional Differences

Key Observations:

- Heterocyclic Core :

- Substituent Effects :

Biological Activity

N-methyl-N-phenyl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is a complex organic compound characterized by its unique tetrazole structure, which includes a five-membered ring with four nitrogen atoms. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. The trifluoromethyl group enhances its lipophilicity and biological interactions, making it a promising candidate for further research.

- Molecular Formula : C15H14F3N5O

- Molecular Weight : 335.30 g/mol

- IUPAC Name : this compound

- Structural Features :

- The presence of the trifluoromethyl group (–CF3) significantly alters the electronic properties of the compound.

- The tetrazole moiety acts as a bioisostere for carboxylic acids, potentially enhancing pharmacokinetic profiles.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

-

Antimicrobial Activity :

- In vitro studies have shown this compound to possess significant antibacterial properties. It was tested against various standard bacterial strains, demonstrating minimal inhibitory concentrations (MICs) ranging from 0.25 to 4 µg/mL, outperforming traditional antibiotics like Ciprofloxacin .

- A comparative analysis of tetrazole derivatives indicated that many exhibited moderate to weak antimicrobial properties, with some compounds showing MIC values as low as 8 µg/mL .

-

Anticancer Properties :

- Research indicates potential anticancer activity, with studies suggesting that the compound interacts with specific molecular targets in cancer cells. The mechanism involves binding to enzymes or receptors, facilitated by the trifluoromethyl group .

- Structure-activity relationship (SAR) studies reveal that modifications in the phenyl ring and the presence of the tetrazole moiety are crucial for enhancing cytotoxic activity against various cancer cell lines .

Comparative Analysis with Similar Compounds

The following table summarizes key features of this compound in comparison with other tetrazole derivatives:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | C15H14F3N5O | Trifluoromethyl substitution | Antimicrobial, anticancer |

| N-(3-(difluoromethoxy)phenyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide | C16H13F2N5O2 | Difluoromethoxy group | Moderate antimicrobial |

| 1-Methyl-1H-tetrazole | C3H5N5 | Simpler structure | Used as drug synthesis building block |

| 5-Amino-1H-tetrazole | C2H4N6 | Nitrogen-rich structure | Agricultural applications |

The mechanism of action for this compound involves:

- Binding Affinity : Enhanced by the trifluoromethyl group, which increases interaction with biological targets.

- Hydrogen Bonding : The tetrazole ring can participate in hydrogen bonding, contributing to its binding efficiency and specificity towards certain enzymes or receptors .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Antimicrobial Efficacy Study :

-

Cytotoxic Activity Assessment :

- In vitro assays on cancer cell lines demonstrated that this compound induced apoptosis at concentrations effective enough to warrant further investigation into its potential as an anticancer agent. SAR analysis indicated that specific structural modifications could enhance potency against various tumor types .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.